molecular formula C12H17Cl2FN2 B12099151 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride

1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride

Cat. No.: B12099151
M. Wt: 279.18 g/mol
InChI Key: AEQXGZMOPGAHTG-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C12H16ClFN2•HCl. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a chloromethyl and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride typically involves the chloromethylation of aromatic compounds. One method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane under mild conditions . This process is efficient and environmentally friendly compared to traditional methods that use more hazardous reagents.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves alkylation, substitution, reduction, and chlorination steps, which are optimized for high yield and purity . The total yield of the process can reach about 70%, with a purity of 99%.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted piperazines.

    Oxidation: Products include various oxidized derivatives.

    Suzuki-Miyaura Coupling: Products include biaryl compounds.

Scientific Research Applications

1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is unique due to its combination of a piperazine ring, chloromethyl group, and fluorophenyl group. This structure provides it with distinct chemical reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C12H17Cl2FN2

Molecular Weight

279.18 g/mol

IUPAC Name

1-[4-(chloromethyl)-2-fluorophenyl]-4-methylpiperazine;hydrochloride

InChI

InChI=1S/C12H16ClFN2.ClH/c1-15-4-6-16(7-5-15)12-3-2-10(9-13)8-11(12)14;/h2-3,8H,4-7,9H2,1H3;1H

InChI Key

AEQXGZMOPGAHTG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)CCl)F.Cl

Origin of Product

United States

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